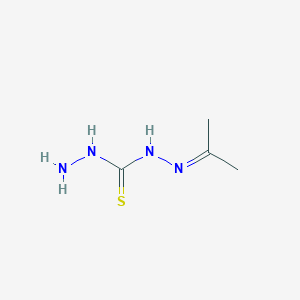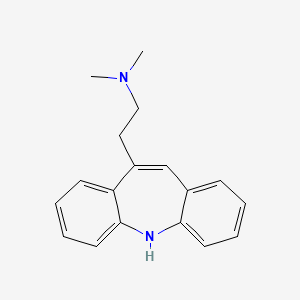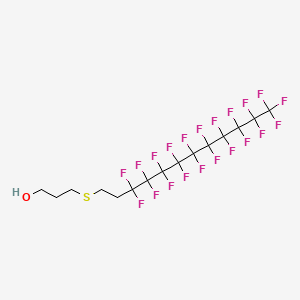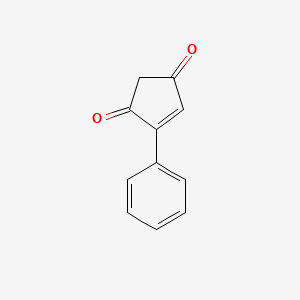![molecular formula C10H8OSSe B14672893 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde CAS No. 39857-07-3](/img/structure/B14672893.png)
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is an organosulfur compound with a unique structure that includes a benzo[b]thiophene ring substituted with a methylseleno group and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzo[b]thiophene-2-carboxaldehyde with methylselenol in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form a selenoxide or selenone.
Reduction: The formyl group can be reduced to a hydroxymethyl group or further to a methyl group.
Substitution: The formyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Hydroxymethyl or methyl derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and methylseleno groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, such as apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-2-carboxaldehyde: Lacks the methylseleno group, making it less reactive in certain chemical reactions.
3-Methylbenzo[b]thiophene-2-carboxaldehyde: Similar structure but with a methyl group instead of a methylseleno group, leading to different reactivity and applications
Uniqueness
2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
39857-07-3 |
|---|---|
Formule moléculaire |
C10H8OSSe |
Poids moléculaire |
255.21 g/mol |
Nom IUPAC |
2-methylselanyl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8OSSe/c1-13-10-8(6-11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 |
Clé InChI |
XJNSIYGSOZYCQQ-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=C(C2=CC=CC=C2S1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



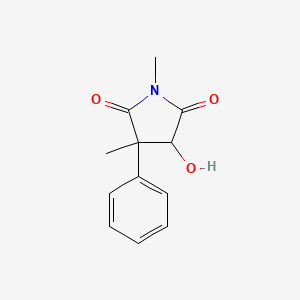
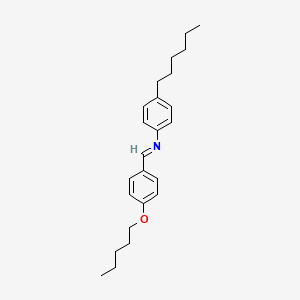
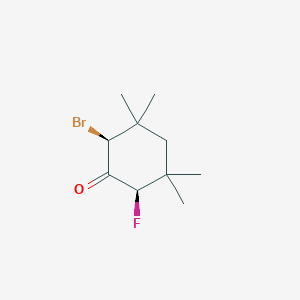
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
